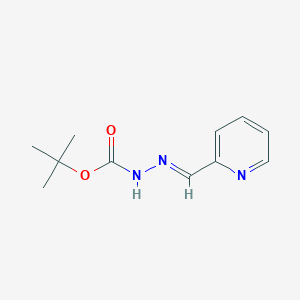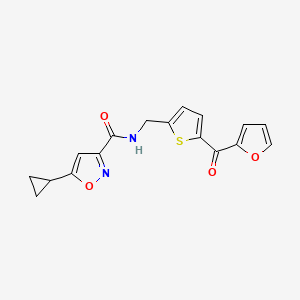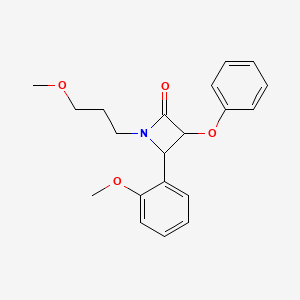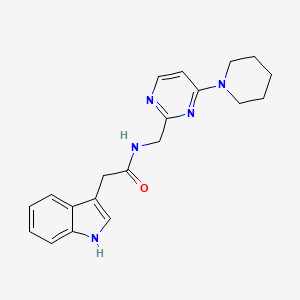
tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate” is a chemical compound that has been used as an intermediate for the preparation of antiviral protease inhibitors . It has a molecular weight of 221.26 .
Molecular Structure Analysis
This compound has a complex molecular structure. It contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydrazone, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The compound has a molecular weight of 221.26 .Applications De Recherche Scientifique
Synthesis of Heterocycles
- tert-Butyl 1-hydrazinecarboxylate, a related compound to tert-butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate, is used in synthesizing hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This reaction involves the use of triphosgene and ethyl 2-pyrrolidinecarboxylate (Obreza & Urleb, 2003).
Analytical Chemistry
- In analytical chemistry, tert-butyl 2-[4-(pyridine-2-yl) benzyl] hydrazine carboxylate is identified as a genotoxic impurity in Atazanavir sulphate drug substance, and its determination is crucial for drug safety (G. K et al., 2017).
Catalysis and Chemical Reactions
- This compound is involved in palladium-catalyzed amination reactions. This process is crucial for creating protected bifunctional hydrazinopyridine linkers suitable for metal-bioconjugate syntheses (Arterburn et al., 2001).
Coordination Chemistry
- The compound is used in the study of coordination and photochemical properties of certain ligands. These ligands, containing tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, are investigated for their ability to coordinate a Zn(II) ion, which is significant in developing fluorescent sensors (Formica et al., 2018).
Supramolecular Chemistry
- This compound is involved in the synthesis of p-tert-butylthiacalix[4]arenes, which are significant in creating supramolecular self-assemblies. These assemblies are used for studying mechanisms of nanoscale particle formation and have applications in recognizing metal cations and dicarboxylic acids (Yushkova et al., 2012).
Organic Synthesis
- This compound is utilized in various organic synthesis processes, like the preparation of binuclear high spin cobalt(II) complexes and exploring their magnetic properties, which is crucial in material science and catalysis (Zolotukhin et al., 2016).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the search results, its use as an intermediate in the preparation of antiviral protease inhibitors suggests that it may play a role in inhibiting the function of viral proteases, enzymes that are critical for the life cycle of certain viruses .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin, wash with plenty of soap and water (P302+P352) .
Propriétés
IUPAC Name |
tert-butyl N-[(E)-pyridin-2-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPXJWZSCZWVIR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2694903.png)


![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2694915.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2694916.png)
![4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2694917.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime](/img/structure/B2694923.png)
